molecular formula C4H7NO2S B1609306 2-(Acetylthio)acetamide CAS No. 72370-26-4

2-(Acetylthio)acetamide

Cat. No.: B1609306
CAS No.: 72370-26-4
M. Wt: 133.17 g/mol
InChI Key: KQJWTIOZZLQART-UHFFFAOYSA-N
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Description

2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .

Properties

CAS No.

72370-26-4

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

S-(2-amino-2-oxoethyl) ethanethioate

InChI

InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7)

InChI Key

KQJWTIOZZLQART-UHFFFAOYSA-N

SMILES

CC(=O)SCC(=O)N

Canonical SMILES

CC(=O)SCC(=O)N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Thio-Substituted Acetamides

2-(Methylthio)acetamide
  • Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.
  • Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .
  • Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.
N-(Thiophen-2-ylmethyl)acetamide
  • Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.
  • While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .
2-[(2-Hydroxyethyl)thio]acetamide
  • Structure : Includes a hydroxyethylthio (-SCH₂CH₂OH) group.
  • Properties : Polar substituent enhances solubility in aqueous systems. Classified as an irritant, requiring careful handling . Unlike this compound, this derivative is less stable under acidic conditions due to the hydroxyl group.

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamide Derivatives
  • Structure: Phenoxy groups (-OPh) attached to the acetamide core.
  • Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .
  • Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.
2-(2-Hydroxyphenyl)acetamide
  • Structure : A hydroxyphenyl group at the ortho position.
  • Properties : Structural isomerism (ortho vs. meta) affects metabolic pathways. The ortho-isomer forms stable sulfate conjugates in biological systems, while the meta-isomer shows distinct excretion patterns .

Nitro- and Halogen-Substituted Acetamides

Nitrofuryl Acetamides
  • Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).
  • Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.
Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)
  • Structure : Chlorine and fluorine substituents enhance electrophilicity.

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